molecular formula C3H7NaO3S B13213473 Sodium 3-hydroxypropane-1-sulfinate

Sodium 3-hydroxypropane-1-sulfinate

Cat. No.: B13213473
M. Wt: 146.14 g/mol
InChI Key: LUXVLKAGQGHBQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-hydroxypropane-1-sulfinate is an organosulfur compound with the molecular formula C₃H₇NaO₄S. It is a sodium salt derivative of 3-hydroxypropane-1-sulfonic acid. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-hydroxypropane-1-sulfinate typically involves the reaction of propylene alcohol with sodium bisulfite in the presence of an initiator. This reaction is carried out in a microchannel reactor, which allows for precise control of reaction conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-hydroxypropane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 3-hydroxypropane-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-hydroxypropane-1-sulfinate involves its ability to participate in various chemical reactions, leading to the formation of different organosulfur compounds. These compounds can interact with molecular targets such as enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the nature of the reaction and the target molecule .

Comparison with Similar Compounds

Uniqueness: Sodium 3-hydroxypropane-1-sulfinate is unique due to its specific reactivity and ability to form a wide range of organosulfur compounds. Its versatility in chemical reactions makes it a valuable compound in various fields of research and industry .

Biological Activity

Sodium 3-hydroxypropane-1-sulfinate, also known as sodium 3-hydroxypropane-1-sulfonate, is a compound with significant biological activity, particularly in biochemical assays and various industrial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C3_3H7_7NaO4_4S
  • Molecular Weight : Approximately 162.14 g/mol
  • Functional Groups : Contains a hydroxyl group (-OH) and a sulfonate group (-SO3_3^-), which contribute to its solubility and reactivity in aqueous solutions.

The sulfonate group enhances the compound's solubility in water, making it particularly useful in biological contexts where aqueous environments are prevalent.

This compound acts primarily as a buffer in biochemical assays. Its ability to donate protons allows it to stabilize pH levels during various reactions. Additionally, it can modulate enzyme activities and receptor interactions due to its reactive nature, influencing several biochemical pathways.

Biological Applications

The compound has been utilized in several key areas:

  • Biochemical Assays : It serves as a buffer and stabilizing agent in enzymatic reactions.
  • Research : this compound is used to prepare negatively charged probe particles for studying the nanoporosity of materials like cellulosic fibers.
  • Industrial Uses : Employed in the production of detergents and surfactants due to its surface-active properties.

Enzyme Interaction Studies

Research indicates that this compound can influence enzyme activity. For example, studies have shown that it can enhance the activity of certain sulfonating enzymes, which are crucial for the biosynthesis of various biomolecules.

Case Studies

One notable study involved the use of this compound in the synthesis of hydroxy sulfonate surfactants. The selective synthesis demonstrated its utility as a precursor for creating surfactants with enhanced properties for industrial applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey Features
Sodium 3-chloro-2-hydroxypropane-1-sulfonateMore reactive in substitution reactions due to chlorine atom.
Sodium 1-hydroxy-3-propanesulfonateDifferent position of hydroxyl group; distinct reactivity profile.
Sodium 2-hydroxyethanesulfonateShorter carbon chain; different solubility characteristics.

Uniqueness : this compound's combination of hydroxyl and sulfonate groups imparts distinct reactivity and solubility properties compared to these similar compounds.

Properties

Molecular Formula

C3H7NaO3S

Molecular Weight

146.14 g/mol

IUPAC Name

sodium;3-hydroxypropane-1-sulfinate

InChI

InChI=1S/C3H8O3S.Na/c4-2-1-3-7(5)6;/h4H,1-3H2,(H,5,6);/q;+1/p-1

InChI Key

LUXVLKAGQGHBQA-UHFFFAOYSA-M

Canonical SMILES

C(CO)CS(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.